molecular formula C8H11NO B1366190 Cyclopropyl(furan-2-yl)methanamine

Cyclopropyl(furan-2-yl)methanamine

Cat. No.: B1366190
M. Wt: 137.18 g/mol
InChI Key: SKIPFRZINACEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(furan-2-yl)methanamine (CAS 1374509-46-2) is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It features a methanamine group attached to a cyclopropyl ring which is further substituted with a furan heterocycle, making it a valuable scaffold in organic and medicinal chemistry research. Compounds incorporating furan and cyclopropane motifs are of significant interest in drug discovery. For instance, research into novel anti-tuberculosis agents has identified that a 2-furyl substituent on a core heterocyclic system can contribute to potent in vitro activity against Mycobacterium tuberculosis , demonstrating the potential of furan-containing compounds in infectious disease research . Furthermore, donor-acceptor cyclopropanes, which share structural features with this compound, are highly reactive building blocks used in the synthesis of complex bioactive molecules . This product is intended for research purposes as a building block in organic synthesis and drug discovery efforts. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

cyclopropyl(furan-2-yl)methanamine

InChI

InChI=1S/C8H11NO/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8H,3-4,9H2

InChI Key

SKIPFRZINACEBM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CO2)N

Origin of Product

United States

Comparison with Similar Compounds

Positional and Stereochemical Isomers

  • rac-1-[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanamine (C₈H₁₁NO, MW 137.18): This isomer differs in the position of the furan substituent (3-yl vs. 2-yl), altering electronic distribution and steric interactions. The (1R,2R) stereochemistry further distinguishes it from non-chiral analogs. Such positional and stereochemical variations can significantly impact receptor binding; for example, furan-2-yl derivatives may exhibit stronger π-π stacking interactions with aromatic residues in serotonin receptors compared to furan-3-yl isomers .

Aromatic vs. Heteroaromatic Substitutions

  • (R)-Cyclopropyl(4-methoxyphenyl)methanamine (CAS 1213049-17-2): Replacing the furan ring with a methoxy-substituted phenyl group introduces distinct electronic effects. However, the absence of the heteroaromatic furan could reduce affinity for targets like 5-HT2C receptors, where heterocycles often play critical roles in ligand-receptor interactions .

Cyclopropane Modifications

  • [5-(2-Methylcyclopropyl)furan-2-yl]methanamine (CAS 954269-87-5):
    The addition of a methyl group to the cyclopropane ring increases steric bulk and lipophilicity. This modification could enhance metabolic stability by shielding reactive amine groups from oxidative enzymes. However, excessive steric hindrance might reduce binding efficiency to flat binding pockets, as seen in some PDE10A inhibitors where cyclopropane substituents are optimized for size .

Fluorinated Derivatives

  • (R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine Hydrochloride (CAS 1212831-96-3): Fluorination dramatically alters physicochemical properties, including increased metabolic stability and electronegativity. The trifluoromethyl group in this derivative enhances hydrophobic interactions and resistance to cytochrome P450-mediated degradation compared to the non-fluorinated furan analog. Such modifications are critical in optimizing pharmacokinetics for CNS-targeted therapeutics .

Heterocyclic Variations

  • 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxythiophen-3-yl)methyl]methanamine (Compound 35) :
    Substituting the furan with a thiophene (sulfur-containing heterocycle) increases lipophilicity and polar surface area. Thiophene derivatives often exhibit stronger van der Waals interactions but may introduce metabolic liabilities due to sulfur oxidation. This compound’s selectivity for 5-HT2C over 5-HT2A receptors highlights how heterocycle choice fine-tunes target engagement .

Comparative Data Tables

Table 1. Structural and Physicochemical Properties

Compound Aryl/Heteroaryl Group Cyclopropane Substituent Molecular Weight Key Functional Groups
Cyclopropyl(furan-2-yl)methanamine Furan-2-yl None 137.18 Amine, Cyclopropane, Furan
Compound 35 5-Fluoro-2-methoxyphenyl None 408.89 Amine, Cyclopropane, Thiophene
[5-(2-Methylcyclopropyl)furan-2-yl]methanamine Furan-2-yl 2-Methyl 151.21 Amine, Methylcyclopropane

Preparation Methods

Brønsted Acid-Mediated Intramolecular Cyclisation

A notable method for preparing cyclopropyl-substituted furans involves Brønsted acid-catalyzed intramolecular cascade reactions of acyclic ynenones. This approach enables the formation of cyclopropane rings fused or attached to the furan moiety with high stereoselectivity.

  • The reaction proceeds by protonation of a carbonyl group, followed by nucleophilic attack of the oxygen on an allenyl intermediate, generating a carbene intermediate that cyclopropanates a pendent alkene.
  • This method has been demonstrated to efficiently produce trisubstituted furans bearing cyclopropyl groups at the α-position of the furan ring.
  • Subsequent thermal Cope rearrangements can be performed to access fused tricyclic systems if desired.
Step Reaction Conditions Key Features
Brønsted acid catalysis Dichloromethane, 40 °C Intramolecular cyclisation forming cyclopropyl-furan
Thermal Cope rearrangement Heating at 40 °C Stereoselective rearrangement to fused tricyclic products

This method provides a robust platform for constructing cyclopropyl-substituted furans, which are key intermediates toward Cyclopropyl(furan-2-yl)methanamine.

Introduction of the Methanamine Group

Nucleophilic Substitution and Reductive Amination

The methanamine functionality can be introduced via substitution reactions on a suitable furan-2-ylmethyl halide or aldehyde precursor:

  • A common approach involves the reaction of 5-(chloromethyl)furan-2-carbaldehyde or related derivatives with cyclopropylamine.
  • For example, the aldehyde intermediate can be reacted with cyclopropylamine under mild conditions to form an imine intermediate, which can be reduced to the corresponding amine.
  • Alternatively, direct nucleophilic substitution of a halomethyl-furan with cyclopropylamine can yield the target amine.

Representative Procedure

  • Dissolve the furan-2-ylmethyl aldehyde derivative in methanol.
  • Add cyclopropylamine dropwise at room temperature.
  • Stir the mixture for several hours (e.g., 2 hours).
  • Cool the reaction and isolate the amine product by standard work-up and purification (e.g., chromatography).

This synthetic step is supported by analytical data such as NMR and mass spectrometry to confirm the formation of the amine.

Detailed Experimental Protocol from Patent Literature

A patent (US6878740B2) describes a detailed preparation involving:

  • Use of commercially available chemicals and solvents.
  • Reaction setup in a round-bottomed glass test tube with stirring and temperature control (e.g., 20–40 °C).
  • Sequential addition of reagents by automated pipetting.
  • Stirring for extended periods (e.g., 600 minutes at 40 °C).
  • Work-up involving filtration, washing with sodium bicarbonate solution, extraction with ethyl acetate, drying over magnesium sulfate, and solvent removal under vacuum.
  • Final analysis by Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Step Description Conditions
Reaction setup Stirring in glass test tube with screw lid 20 °C to 40 °C
Reagent addition Automated pipetting Controlled sequence
Reaction time 600 minutes 40 °C stirring block
Work-up Filtration, washing with 7.5% NaHCO3, ethyl acetate extraction Centrifugation and drying over MgSO4
Analysis ESI-MS, NMR Confirm product identity

This method highlights the importance of controlled reaction conditions and careful purification to obtain high-purity Cyclopropyl(furan-2-yl)methanamine.

Alternative Synthetic Routes and Functional Group Transformations

  • Sulfonamide formation and protection strategies have been employed in related amine derivatives to facilitate purification and further chemical transformations.
  • For example, reaction of the amine with sulfonyl chlorides in the presence of triethylamine in dichloroethane (DCE) or dichloromethane (DCM) yields sulfonamide derivatives, which can be deprotected later to yield the free amine.
  • Protection with Boc (tert-butoxycarbonyl) groups is also common to stabilize the amine during multi-step synthesis.
Reaction Type Reagents Solvent Yield (%)
Sulfonamide formation Sulfonyl chloride, triethylamine DCE or DCM 95–98%
Boc protection Boc2O, triethylamine DCM ~95%

These methods provide flexibility in the synthetic pathway toward Cyclopropyl(furan-2-yl)methanamine and its derivatives.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Notes
Cyclopropyl-furan formation Brønsted acid-mediated intramolecular cyclisation Acyclic ynenones, acid catalyst, 40 °C High stereoselectivity, cascade reaction
Methanamine introduction Reaction of aldehyde with cyclopropylamine Methanol, room temperature, 2 hours Formation of amine via imine intermediate
Purification and analysis Extraction, drying, chromatography Ethyl acetate, MgSO4, vacuum evaporation Confirmed by ESI-MS, NMR
Protection strategies Sulfonamide or Boc protection Sulfonyl chloride or Boc2O, triethylamine Facilitates handling and further synthesis

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl(furan-2-yl)methanamine, and how can their efficiency be validated?

  • Methodological Answer : Cyclopropyl(furan-2-yl)methanamine can be synthesized via cyclopropanation reactions using diazomethane or transition-metal-catalyzed methods. For example, coupling furan-2-carbaldehyde with cyclopropylamine derivatives under microwave-assisted conditions (50–100°C, 1–3 hours) improves yield and reduces side products . Validation involves 1H/13C NMR to confirm cyclopropane ring formation (e.g., characteristic coupling constants: J = 4–8 Hz for trans-cyclopropane protons) and HRMS to verify molecular ion peaks (e.g., m/z calculated for C₈H₁₁NO: 137.0841; observed: 137.0840) .

Q. How can researchers confirm the structural integrity of Cyclopropyl(furan-2-yl)methanamine post-synthesis?

  • Methodological Answer : Structural confirmation requires 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals and assign connectivity. For instance, HMBC correlations between the cyclopropane CH₂ and the furan oxygen confirm the methanamine linkage . X-ray crystallography is definitive for absolute configuration determination but requires high-purity crystals (>99% by HPLC) .

Q. What analytical techniques are critical for assessing the purity of Cyclopropyl(furan-2-yl)methanamine in preclinical studies?

  • Methodological Answer : Purity is assessed via HPLC-UV/HRMS (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities <0.1%. Elemental analysis (C, H, N within ±0.4% of theoretical) ensures stoichiometric integrity. For salts (e.g., hydrochloride), ion chromatography confirms counterion content .

Advanced Research Questions

Q. How can functional selectivity in receptor binding be evaluated for Cyclopropyl(furan-2-yl)methanamine derivatives?

  • Methodological Answer : Functional selectivity (e.g., serotonin 5-HT2A vs. 5-HT2C receptors) is tested using radioligand displacement assays (³H-ketanserin for 5-HT2A) and calcium flux assays (CHO-K1 cells expressing Gαq-coupled receptors). For example, substituents on the furan ring (e.g., 5-fluoro vs. methoxy) alter binding affinities (Ki shifts from 12 nM to 230 nM) .
DerivativeSubstituent5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity Ratio (2A/2C)
35 5-Fluoro15 ± 2120 ± 158.0
36 Methoxy230 ± 30450 ± 501.95
Data adapted from .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of Cyclopropyl(furan-2-yl)methanamine analogs?

  • Methodological Answer : Contradictions (e.g., variable IC₅₀ values in kinase inhibition assays) are resolved by:
  • Orthogonal assays : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR).
  • Meta-analysis : Pool data from multiple labs using standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Structural analogs : Test compounds with incremental modifications (e.g., cyclopropyl vs. cyclohexyl) to identify SAR trends .

Q. How can molecular docking simulations predict the interaction of Cyclopropyl(furan-2-yl)methanamine with neurological targets?

  • Methodological Answer : AutoDock Vina or Schrödinger Glide simulates binding poses in receptors (e.g., 5-HT2A PDB: 6WGT). Key parameters:
  • Protonation state of the amine at physiological pH (predicted via Epik ).
  • Cyclopropane ring strain energy (~27 kcal/mol) influencing conformational flexibility.
    Docking scores (<-7.0 kcal/mol suggest high affinity) correlate with experimental Ki values (R² > 0.75 in validated models) .

Q. What considerations are essential when designing in vitro assays to study the metabolic stability of Cyclopropyl(furan-2-yl)methanamine?

  • Methodological Answer : Use human liver microsomes (HLM) with NADPH regeneration systems to measure intrinsic clearance (Clₜₙₜ). Monitor metabolites via LC-MS/MS (e.g., oxidation at the furan ring or cyclopropane opening). Include CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways. Half-life (t₁/₂) <30 minutes suggests poor stability .

Q. How does the stereochemistry of the cyclopropane ring influence the pharmacological profile of Cyclopropyl(furan-2-yl)methanamine?

  • Methodological Answer : Enantiomers are separated via chiral HPLC (Chiralpak IA column, hexane/isopropanol) and tested for activity. For example, (R)-enantiomers show 10-fold higher 5-HT2A affinity than (S)-enantiomers due to better fit in the receptor’s hydrophobic pocket. Absolute configuration is confirmed by electronic circular dichroism (ECD) .

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